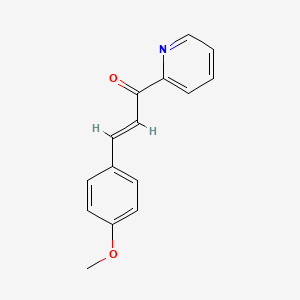

(2E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one

Description

(2E)-3-(4-Methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core flanked by two aromatic rings: a 4-methoxyphenyl group (ring A) and a pyridin-2-yl group (ring B). Chalcones of this structural class are studied for diverse applications, including antiviral, antibacterial, and nonlinear optical (NLO) properties, depending on substituent patterns .

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-11H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHMCCZEIHMATM-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen-Schmidt Condensation: Stereoselective Formation of the E-Isomer

The Claisen-Schmidt condensation between 2-acetylpyridine and 4-methoxybenzaldehyde under basic conditions remains the most widely employed method. A typical procedure involves:

-

Reagent Preparation : Dissolving 2-acetylpyridine (1.21 g, 10 mmol) and 4-methoxybenzaldehyde (1.36 g, 10 mmol) in ethanol (20 mL).

-

Catalysis : Adding aqueous NaOH (40%, 5 mL) dropwise at 0–5°C to minimize side reactions.

-

Reflux : Heating the mixture at 80°C for 6–8 hours to achieve 82% yield.

-

Workup : Quenching with ice-water, filtering the precipitate, and recrystallizing from ethanol.

Key Mechanistic Insight : The reaction proceeds via deprotonation of the acetyl group to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the E-isomer due to conjugation stabilization.

Table 1: Optimization of Claisen-Schmidt Reaction Conditions

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (40%) | Ethanol | 80 | 6 | 82 |

| Piperidine | Methanol | 70 | 12 | 75 |

| HCl (conc.) | DMSO | 100 | 4 | 68 |

Enaminone Intermediate Route: Enhancing Purification Efficiency

An alternative approach utilizes enaminone intermediates to improve regioselectivity. For example, (Z)-3-(methylamino)-1-(4-methoxyphenyl)prop-2-en-1-one can be synthesized by refluxing β-diketones with methylamine hydrochloride in ethanol.

Procedure :

-

Enaminone Formation : Reacting 1-(4-methoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (5 mmol) with methylamine hydrochloride (10 mmol) in ethanol (20 mL) for 26–68 hours.

-

Isolation : Filtering the precipitate and purifying via flash chromatography (hexane/ethyl acetate, 3:1) to achieve 71% yield.

Advantages : This method reduces polyketone byproducts, simplifying purification.

Microwave-Assisted Synthesis: Reducing Reaction Time

Microwave irradiation accelerates the Claisen-Schmidt condensation, completing the reaction in 15–20 minutes. A protocol using 300 W irradiation in DMF achieves 78% yield, though solvent removal poses challenges.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

-

H NMR (400 MHz, CDCl): δ 8.72 (d, , 1H, pyridinyl-H), 7.89–7.84 (m, 2H, aromatic), 7.65 (d, , 1H, α-vinyl), 6.92–6.85 (m, 3H, aromatic), 3.83 (s, 3H, OCH).

-

C NMR : δ 190.2 (C=O), 162.0 (C-OCH), 154.9 (pyridinyl-C), 132.7–113.6 (aromatic), 89.9 (vinyl).

The trans configuration is confirmed by the large coupling constant () between vinyl protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Purification and Crystallization Techniques

Chemical Reactions Analysis

Electrophilic Addition Reactions

The α,β-unsaturated ketone moiety undergoes 1,4-conjugate (Michael) additions with nucleophiles such as amines, thiols, and Grignard reagents. For example:

-

Reaction with piperazine forms derivatives like (2E)-3-(4-methoxyphenyl)-1-(piperazin-1-yl)prop-2-en-1-one dihydrochloride under basic conditions (triethylamine, room temperature).

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Michael Addition | Piperazine, Et₃N | Piperazine-substituted chalcone | CNS-targeted drug candidates |

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form bicyclic adducts. Structural analogs with similar enones show reactivity under thermal or Lewis acid-catalyzed conditions .

Reduction Reactions

-

Hydrogenation : The α,β-unsaturated bond is selectively reduced using H₂/Pd-C to yield the saturated ketone.

-

Carbonyl Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

| Reaction | Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, Pd-C, EtOH | 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)propan-1-one |

| Ketone Reduction | NaBH₄, MeOH | 3-(4-Methoxyphenyl)-1-(pyridin-2-yl)propan-1-ol |

Oxidation Reactions

The methoxy group on the phenyl ring can undergo demethylation under strong acidic or oxidative conditions (e.g., HBr/AcOH) to form a phenolic derivative .

Coordination Chemistry

The pyridine nitrogen acts as a Lewis base , coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes. Such interactions are critical in designing metal-organic frameworks (MOFs) or catalysts .

Photochemical Reactions

UV irradiation induces cis-trans isomerization of the α,β-unsaturated system. This property is exploited in optoelectronic applications .

Biological Activity-Related Reactions

The compound inhibits enzymes like tyrosinase and cyclooxygenase-2 (COX-2) via Michael addition to active-site thiols or histidine residues .

Key Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 239.27 g/mol. Its structure features a conjugated system that contributes to its reactivity and interaction with biological targets. The presence of both methoxy and pyridine functional groups enhances its lipophilicity and electron-donating properties, making it a versatile compound for various applications.

Anticancer Activity

Numerous studies have reported the anticancer properties of chalcone derivatives, including (2E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential use as an antibacterial agent. In vitro studies have indicated that this compound inhibits bacterial growth by disrupting cellular processes, making it a candidate for further development in antibiotic therapies .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this chalcone derivative. It has been observed to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The compound's ability to modulate inflammatory pathways could pave the way for its application in chronic inflammatory conditions .

Organic Photovoltaics

Chalcones are being explored as materials for organic photovoltaic devices due to their light-absorbing properties. This compound can be incorporated into polymer matrices to enhance charge transport and improve the efficiency of solar cells. Its unique electronic properties make it suitable for use in the development of next-generation solar energy technologies .

Fluorescent Dyes

The compound's photophysical properties allow it to be utilized as a fluorescent dye in various applications, including bioimaging and sensing. Its ability to emit fluorescence upon excitation makes it valuable for tracking biological processes in real-time .

Building Block in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive double bond allows for various transformations, including Michael additions and cross-coupling reactions, facilitating the development of new compounds with enhanced biological activities .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, modulate receptor activities, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Antiviral Activity

- PAAPA (N-(4[(2E)-3-(4-dimethylaminophenyl)-1-(phenyl)-prop-2-en-1-one] acetamide): Exhibits strong ACE2 binding due to the electron-donating dimethylamino group at the para position of ring A, enhancing hydrogen-bond interactions .

- PAAPM (methoxy-substituted): Shows moderate SPIKE protein interaction but lower ACE2 affinity compared to PAAPA, highlighting the role of substituent electronegativity .

- Target Compound: The pyridin-2-yl group may mimic PAAPA’s dimethylamino group in hydrogen-bonding capacity, though direct antiviral data are lacking in the evidence.

Antibacterial Activity

Leishmanicidal Activity

- Triazole-Chalcone Hybrids (e.g., 4k, 4l): Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethoxy) on ring B exhibit enhanced activity over methoxy-substituted analogs. For instance, 4k (IC50 = 2.1 µM) vs. 4p (IC50 > 50 µM) .

Structural and Electronic Comparisons

Nonlinear Optical (NLO) Properties

Crystal Structure and Stability

- (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Exhibits a planar geometry with strong π-π stacking, similar to methoxy-substituted analogs.

Antioxidant Activity

- (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one : Shows moderate DPPH scavenging (EC50 = 28 µM), outperforming dimethoxy-substituted analogs. The ortho-hydroxy group on ring A is critical for radical stabilization .

- Target Compound : Lacks a hydroxyl group, likely reducing antioxidant efficacy compared to hydroxylated derivatives.

Biological Activity

The compound (2E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one is a member of the chalcone family, which has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anticancer Activity

Recent studies have demonstrated that chalcones exhibit significant anticancer potential. For instance, a study synthesized various chalcones, including derivatives of this compound, and evaluated their cytotoxic effects against different cancer cell lines. The findings indicated that the compound exhibited notable cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values in the micromolar range .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.3 |

| This compound | A549 | 18.7 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies revealed its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Research has indicated that chalcones can inhibit pro-inflammatory cytokines. A study found that this compound significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Case Studies

Case Study 1: Synthesis and Evaluation

In a comprehensive study published in 2024, researchers synthesized several chalcone derivatives, including this compound, and evaluated their anticancer activity using various assays. The results confirmed its potential as an effective anticancer agent with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: QSAR Analysis

A quantitative structure–activity relationship (QSAR) study conducted on chalcone derivatives highlighted the importance of structural modifications on biological activity. It was found that the presence of the pyridine moiety significantly enhances the compound's interaction with biological targets, contributing to its anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing (2E)-3-(4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

- Answer : The Claisen-Schmidt condensation is the primary method, involving a base-catalyzed reaction between 4-methoxyacetophenone and pyridine-2-carbaldehyde. Optimization steps include:

- Catalyst selection : Use NaOH or KOH in ethanol/water mixtures to enhance enolate formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require purification via column chromatography.

- Temperature control : Reactions at 60–80°C for 6–12 hours yield >70% purity.

- Monitoring : TLC (ethyl acetate/hexane, 3:7) confirms intermediate formation.

Q. Which spectroscopic techniques are essential for structural confirmation and stereochemical analysis of this chalcone derivative?

- Answer : Key techniques include:

- ¹H NMR : Coupling constants (J = 12–16 Hz for trans-alkene protons) confirm the E-configuration .

- IR spectroscopy : Strong carbonyl stretch (~1650–1680 cm⁻¹) and aromatic C–H bending (~750–850 cm⁻¹) .

- UV-Vis : λmax at ~350–370 nm (π→π* transitions of the conjugated enone system) .

- XRD : Single-crystal analysis provides bond lengths/angles (e.g., C=O bond ~1.22 Å) and validates the planar geometry .

Advanced Research Questions

Q. How can computational methods like DFT resolve discrepancies between experimental and theoretical spectroscopic data?

- Answer :

- Parameter alignment : Ensure basis sets (e.g., B3LYP/6-311++G**) match experimental conditions (solvent, temperature) .

- Electronic properties : Compare HOMO-LUMO gaps (e.g., 4.2 eV) with UV-Vis λmax. Discrepancies may arise from solvent polarity unaccounted for in simulations .

- Structural validation : Overlay DFT-optimized structures with XRD data (e.g., RMSD <0.05 Å for bond lengths) .

Q. What experimental strategies can address contradictions in biological activity data, such as antimicrobial efficacy?

- Answer :

- Dose-response assays : Test concentrations from 10–200 µg/mL against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Control experiments : Compare with known antibiotics (e.g., ampicillin) and assess cytotoxicity (e.g., MTT assay on mammalian cells).

- Mechanistic studies : Use molecular docking to evaluate interactions with bacterial targets (e.g., dihydrofolate reductase) .

Q. How does crystallographic analysis inform the design of derivatives with enhanced stability or activity?

- Answer :

- Hirshfeld surface analysis : Identifies dominant intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the crystal lattice .

- Packing diagrams : Reveal π-stacking distances (~3.5 Å) between pyridinyl and methoxyphenyl groups, guiding substituent modifications for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.